molecular formula C4H6BrClN2S B6176295 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride CAS No. 2639413-85-5

5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6176295
CAS No.: 2639413-85-5
M. Wt: 229.5
InChI Key:
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Description

5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 2-bromo-5-methylthiazole with sodium nitrite in the presence of a strong acid to form a nitroso compound. This intermediate is then reduced under alkaline conditions to yield 5-bromo-3-methyl-1,2-thiazol-4-amine .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and amine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating new thiazole derivatives with potential biological activities .

Biology: In biological research, this compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens .

Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their anti-inflammatory, analgesic, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function. For example, it may inhibit enzymes or block receptors, leading to altered biochemical pathways and cellular responses .

Comparison with Similar Compounds

  • 5-bromo-4-methylthiazole-2-amine
  • 2-amino-5-bromothiazole
  • 4-bromo-3-methylphenylthiazole

Comparison: Compared to these similar compounds, 5-bromo-3-methyl-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

2639413-85-5

Molecular Formula

C4H6BrClN2S

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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